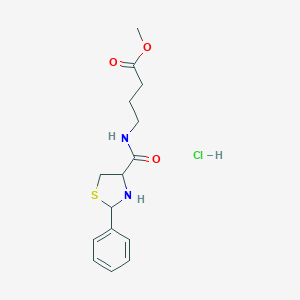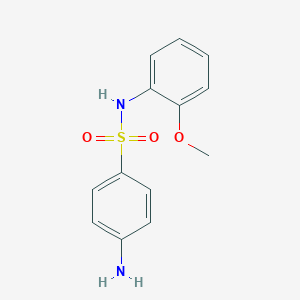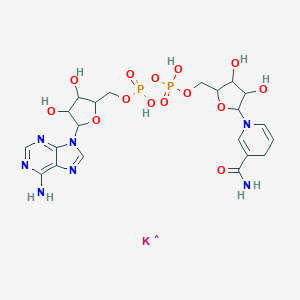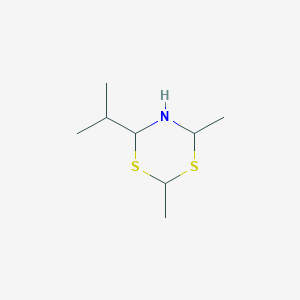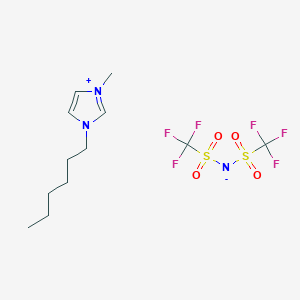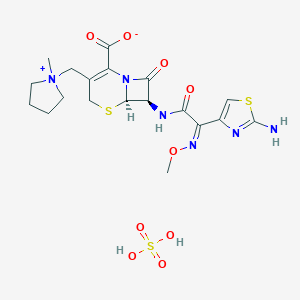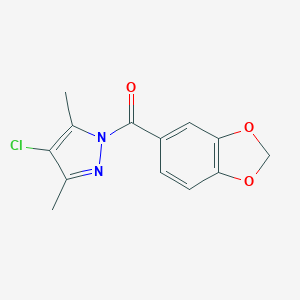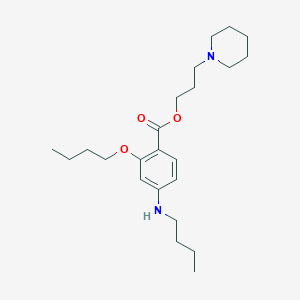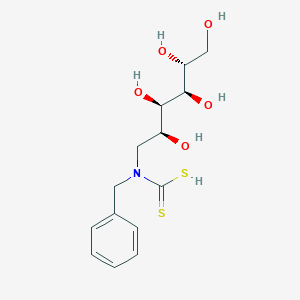![molecular formula C28H33BrN2O2 B009986 4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide CAS No. 102585-51-3](/img/structure/B9986.png)
4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in the regulation of several cellular processes, including apoptosis, cholesterol transport, and steroidogenesis. DPA-714 has been extensively studied for its potential applications in the field of neuroscience and cancer research.
作用机制
4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide binds selectively to TSPO and modulates its activity. TSPO is involved in the regulation of several cellular processes, including the transport of cholesterol into the mitochondria, which is a key step in steroidogenesis. This compound has been shown to inhibit the transport of cholesterol into the mitochondria, which can lead to a decrease in steroidogenesis and a reduction in inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in microglial cells. In vivo studies have shown that this compound can reduce neuroinflammation and oxidative stress in animal models of neurological disorders.
实验室实验的优点和局限性
4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide has several advantages for lab experiments. It is a selective ligand for TSPO, which allows for the specific modulation of TSPO activity without affecting other cellular processes. It is also stable in vitro and in vivo, which allows for the accurate measurement of its effects. However, this compound has several limitations, including its relatively low affinity for TSPO and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the study of 4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide and TSPO. One potential direction is the development of more potent and selective ligands for TSPO. Another direction is the investigation of the role of TSPO in cancer, as TSPO has been implicated in the regulation of cell proliferation and apoptosis in several types of cancer. Additionally, the development of TSPO-targeted therapies for neurological disorders and cancer is an area of active research.
合成方法
4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide is synthesized by reacting 1-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl) ethane with diphenylacetyl chloride in the presence of triethylamine. The resulting product is then reacted with 1,1-dimethylpiperazine in the presence of sodium hydride to yield this compound.
科学研究应用
4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide has been used extensively in scientific research to study the role of TSPO in several cellular processes. TSPO has been implicated in the regulation of neuroinflammation, oxidative stress, and apoptosis in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has been used as a tool to investigate the role of TSPO in these disorders and to develop potential therapeutic interventions.
属性
| 102585-51-3 | |
分子式 |
C28H33BrN2O2 |
分子量 |
509.5 g/mol |
IUPAC 名称 |
[2-(4,4-dimethylpiperazin-4-ium-1-yl)-2-phenylethyl] 2,2-diphenylacetate;bromide |
InChI |
InChI=1S/C28H33N2O2.BrH/c1-30(2)20-18-29(19-21-30)26(23-12-6-3-7-13-23)22-32-28(31)27(24-14-8-4-9-15-24)25-16-10-5-11-17-25;/h3-17,26-27H,18-22H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
IIMUZQLNNNKPTR-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCN(CC1)C(COC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |
规范 SMILES |
C[N+]1(CCN(CC1)C(COC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |
同义词 |
Acetic acid, diphenyl-, beta-(4-methyl-1-piperazinyl)phenethyl ester, methobromide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


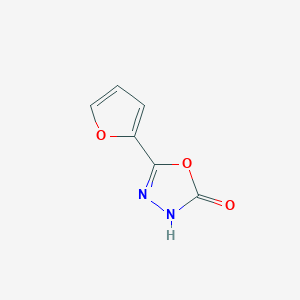
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B9909.png)
